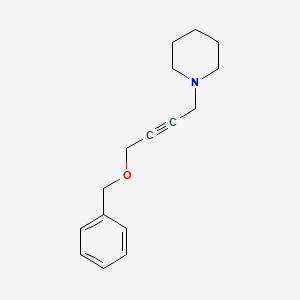
Piperidine, 1-(4-(benzyloxy)-2-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is a compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Butynyl Chain: The butynyl chain can be introduced via alkylation reactions using appropriate alkynyl halides.
Attachment of the Benzyloxy Group: The benzyloxy group is usually introduced through etherification reactions involving benzyl alcohol and suitable leaving groups.
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and catalytic processes to ensure high yields and purity. For example, the use of rhodium-catalyzed hydroaminations and other catalytic methods can streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(4-(benzyloxy)-2-butynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the butynyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-(4-(benzyloxy)-2-butynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Piperazine: A related compound with two nitrogen atoms in the ring.
Uniqueness
Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyloxy and butynyl groups make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
6062-16-4 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(4-phenylmethoxybut-2-ynyl)piperidine |
InChI |
InChI=1S/C16H21NO/c1-3-9-16(10-4-1)15-18-14-8-7-13-17-11-5-2-6-12-17/h1,3-4,9-10H,2,5-6,11-15H2 |
InChI Key |
TZFNYGOXMIZWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















